molecular formula C28H17N3O4 B13738236 9,10-Anthracenedione, 1,1'-iminobis[5-amino- CAS No. 34560-30-0

9,10-Anthracenedione, 1,1'-iminobis[5-amino-

Cat. No.: B13738236
CAS No.: 34560-30-0
M. Wt: 459.5 g/mol
InChI Key: JFWRJKSJBUGSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9,10-Anthracenedione, 1,1'-iminobis[5-amino- (IUPAC: 1,1'-Iminobis[5-benzamidoanthraquinone]) is a bis-anthraquinone derivative characterized by a central imino group linking two anthraquinone moieties, each substituted at the 5-position with a benzamido group. This structure confers unique electronic and steric properties, influencing its interaction with biological targets such as DNA and enzymes.

Properties

CAS No.

34560-30-0

Molecular Formula

C28H17N3O4

Molecular Weight

459.5 g/mol

IUPAC Name

1-amino-5-[(5-amino-9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione

InChI

InChI=1S/C28H17N3O4/c29-17-9-1-5-13-21(17)25(32)15-7-3-11-19(23(15)27(13)34)31-20-12-4-8-16-24(20)28(35)14-6-2-10-18(30)22(14)26(16)33/h1-12,31H,29-30H2

InChI Key

JFWRJKSJBUGSLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 9,10-Anthracenedione, 1,1'-iminobis[5-amino-] generally involves the condensation of amino-substituted anthraquinone derivatives with nitrogen-containing linkers, typically under controlled conditions to form the imino linkage. The process requires precise control of reaction parameters such as temperature, solvent, and pH to maximize yield and purity.

Precursor Synthesis: 9,10-Anthraquinone

A key intermediate in the synthesis is 9,10-anthraquinone , which can be prepared by oxidation of anthracene derivatives or via more modern synthetic methods that avoid harsh reagents:

  • A patented method involves reacting 9-anthracene boronic acid with alkali in an organic solvent-water mixture at mild temperatures (room temperature to 60°C) with stirring for 1–2 hours. The reaction proceeds until the disappearance of color and fluorescence, indicating completion. The product is isolated by filtration and purified by washing, drying, and solvent removal under reduced pressure. This method avoids the use of nitric acid, reducing equipment corrosion and energy consumption while improving yield.
Step Conditions/Details
Reactants 9-Anthracene boronic acid, alkali, organic solvent, water
Molar Ratio 1:1 to 1:15 (9-anthracene boronic acid : alkali)
Reaction Time 1–2 hours
Temperature Ambient to moderate (no high temperature heating required)
Work-up Filtration, washing with saturated brine, drying over anhydrous MgSO4, solvent removal under vacuum
Yield and Benefits High yield, energy-efficient, less corrosive, reduced maintenance costs

Formation of the Imino Linkage

The key step to form 9,10-Anthracenedione, 1,1'-iminobis[5-amino-] involves the condensation of two amino-substituted anthraquinone units via an imino (-NH-) bridge. This typically occurs through:

  • Condensation of 5-amino-9,10-anthracenedione derivatives under acidic or neutral conditions to promote imine bond formation.
  • Reaction conditions are optimized to balance reactivity and minimize side reactions, often involving polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and mild heating (60–80°C).
  • Catalysts such as triethylamine or mild acids may be used to facilitate imine formation.
  • Purification is achieved by recrystallization or chromatographic techniques such as preparative reversed-phase HPLC, using mobile phases containing acetonitrile, water, and phosphoric or formic acid for mass spectrometry compatibility.

Chromatographic Purification

  • The compound can be purified using reversed-phase high-performance liquid chromatography (RP-HPLC) on Newcrom R1 columns.
  • Mobile phase typically contains acetonitrile, water, and phosphoric acid; for MS applications, phosphoric acid is replaced by formic acid.
  • Particle size of 3 µm columns enables fast UPLC applications.
  • This method is scalable for preparative separation and isolation of impurities, supporting high purity for research or pharmacokinetic studies.

Research Findings on Preparation and Characterization

Technique Findings and Data
NMR Spectroscopy 1H-NMR shows characteristic chemical shifts for anthraquinone protons at ~8.33 ppm and 7.81 ppm with 1:1 peak area ratio, confirming aromatic environment and substitution pattern. 13C-NMR peaks appear at 183, 124, and 127 ppm, consistent with carbonyl and aromatic carbons.
Mass Spectrometry (MS) Confirms molecular weight (~459.5 g/mol) and molecular formula C28H17N3O4. MS-compatible HPLC methods facilitate impurity profiling and pharmacokinetic analysis.
Chromatographic Purity RP-HPLC methods enable separation and quantification of the compound and impurities with high resolution and reproducibility.
Reaction Efficiency The patented synthetic route for 9,10-anthraquinone intermediate achieves high yield with reduced energy consumption and equipment corrosion, improving overall process sustainability.

Summary Table of Preparation Methods

Step Method/Condition Advantages References
Synthesis of 9,10-Anthraquinone Oxidation of 9-anthracene boronic acid with alkali in organic solvent/water, 1–2 h, ambient temperature Avoids nitric acid, energy-efficient, high yield
Formation of imino linkage Condensation of 5-amino-9,10-anthracenedione derivatives in polar aprotic solvents, mild heating (60–80°C) Controlled reaction, good yield, scalable
Purification RP-HPLC with acetonitrile/water/phosphoric or formic acid mobile phase High purity, MS-compatible, scalable

Chemical Reactions Analysis

Derivative Formation

The compound undergoes further functionalization to generate bioactive derivatives. Key reaction pathways include:

2.1 Dithiocarbamate Derivatives

  • Reaction : Coupling of diazonium salts of aminoanthracenediones with dithiocarboxylic acids .

  • Purpose : Generates derivatives with antiviral and antiplatelet properties (e.g., compounds 14 and 15) .

2.2 Hydrazone Derivatives

  • Reaction : Formation via hydrazone linkages (e.g., compounds 19–21) .

  • Outcome : Enhanced antioxidant activity, validated by CUPRAC and DPPH assays .

2.3 Bisamidine Derivatives

  • Reaction : Reaction of 2,6-diamino-9,10-anthracenedione with amidine-forming reagents .

  • Application : Active against Entamoeba histolytica and Trichomonas vaginalis .

Mechanistic Insights

The compound’s reactivity is driven by its planar aromatic structure , which enables:

  • π-π Stacking : Facilitates intercalation into DNA, disrupting replication and transcription.

  • Redox Activity : Quinone moieties participate in redox reactions, contributing to cytotoxic effects.

Analytical Techniques

Reactions and purity are monitored using HPLC methods :

  • Column : Newcrom R1 (reverse-phase)

  • Mobile Phase : Acetonitrile/water/phosphoric acid (replace acid with formic acid for MS compatibility)

  • Application : Scalable for preparative separations and pharmacokinetic studies .

Key Reaction Data

Reaction Type Conditions Reagents Product/Outcome
CondensationAcidic/basic catalyst, controlled pHAldehydes/ketones9,10-Anthracenedione, 1,1'-iminobis[5-amino-]
Dithiocarbamate couplingDiazonium salt formation, couplingDithiocarboxylic acidsAntiviral/antiplatelet derivatives (14,15)
Hydrazone formationHydrazone-forming agentsCarbonyl compoundsAntioxidant derivatives (19–21)
Bisamidine synthesisAmidine-forming reagents2,6-DiaminoanthracenedioneAntiprotozoal agents (e.g., compound 24)

Scientific Research Applications

2. Antineoplastic Activity

Research has explored the antineoplastic properties of related compounds derived from anthracenedione. For instance, a study on a derivative of 9,10-anthracenedione showed it to be inactive against P-388 lymphocytic leukemia. This highlights the need for further structural modifications to enhance its therapeutic efficacy .

Case Studies

Case Study 1: HPLC Method Development

A study conducted by SIELC Technologies focused on optimizing the HPLC method for analyzing 9,10-Anthracenedione, 1,1'-iminobis[5-amino-]. The researchers utilized various column types including Newcrom R1 to achieve effective separation under different conditions. This method not only provided insights into the compound's behavior under chromatographic conditions but also established a reliable protocol for future analyses in pharmaceutical contexts .

Case Study 2: Structure-Activity Relationship

A comparative study on anthraquinones explored the relationship between chemical structure and biological activity. By modifying the side chains of anthracenedione derivatives, researchers aimed to enhance their antitumor effects while minimizing toxicity. This study emphasized the importance of chemical modifications in developing effective anticancer agents .

Mechanism of Action

The mechanism of action of 1,1’-Iminobis(5-aminoanthraquinone) involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting cellular processes and leading to cell death. Its effects are mediated through pathways involving oxidative stress and the inhibition of key enzymes .

Comparison with Similar Compounds

DNA Binding and Genotoxicity

  • 1,1'-Iminobis[5-benzamidoanthraquinone]: The benzamido groups likely enhance DNA intercalation, though specific genotoxicity data are lacking .
  • DHAQ vs. HAQ : The addition of hydroxyl groups in DHAQ increased DNA binding strength (ΔTm shifts) and correlated with higher chromosome damage .
  • Mitoxantrone : Despite structural similarity to DHAQ, mitoxantrone’s lower cardiotoxicity is attributed to reduced free radical generation and inhibition of lipid peroxidation .

Metabolic Activation

  • HAQ : Demonstrated metabolic activation in bacterial mutagenesis assays, suggesting its toxicity is context-dependent .
  • DHAQ : Cytogenetic activity diminished in the presence of metabolic enzymes (S-9 mix), indicating detoxification pathways .

Therapeutic Potency and Limitations

  • DihydroxybisalkylAAD : Exhibited a 10-fold potency advantage over bisalkylAAD, enabling lower dosing and reduced cosmetic staining risks .

Biological Activity

9,10-Anthracenedione, 1,1'-iminobis[5-amino-] is a compound that belongs to the anthraquinone family, which has garnered attention due to its diverse biological activities. This article reviews the structure, synthesis, and biological effects of this compound, focusing on its potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of 9,10-anthracenedione, 1,1'-iminobis[5-amino-] is C₁₄H₁₁N₃O₂. The compound features a central anthracenedione core with amino groups that can undergo various modifications to enhance its biological efficacy. The synthetic strategies include alkylation and arylation of amino groups to produce derivatives with improved activity profiles .

Biological Activity Overview

The biological activity of 9,10-anthracenedione derivatives includes:

  • Antitumor Activity : These compounds have been shown to induce apoptosis in cancer cells while sparing normal cells. For instance, 1-amino-4-hydroxy-9,10-anthraquinone (1-AHAQ), an analogue of anthracycline drugs, demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with minimal effects on normal breast epithelial cells (IC50 values around 20-200 μM) .
  • Antiviral and Antimicrobial Properties : Research indicates that derivatives exhibit antiviral and antimicrobial activities. They have been tested against various pathogens with promising results in inhibiting growth .
  • Antioxidant Activity : The compounds show potential as antioxidants, which can mitigate oxidative stress in biological systems .

Case Studies and Experimental Results

Several studies have investigated the biological activities of 9,10-anthracenedione derivatives:

  • Cytotoxicity Assays : In vitro studies utilizing MTT assays revealed that certain derivatives possess significant anti-proliferative effects on cancer cell lines (e.g., MDA-MB-231). The IC50 values varied significantly depending on structural modifications .
  • Mechanism of Action : The mechanism involves intercalation into DNA, inhibition of RNA transcription, and interference with topoisomerase II activity. These mechanisms contribute to the observed apoptosis in treated cancer cells .
  • Structure-Activity Relationships (SAR) : Research has established SAR for various derivatives. For example, the introduction of specific functional groups has been correlated with enhanced cytotoxicity against specific cancer types .

Data Tables

CompoundIC50 (µM)Activity TypeCell Line
1-AHAQ20-200AntitumorMDA-MB-231
Anthraquinone Derivative34.33AntiproliferativeMCF-7
Novel Benzenesulfonamide30.06Carbonic Anhydrase InhibitorhCA IX

Q & A

Q. How can contradictions in reported bioactivity data (e.g., anticancer vs. toxic effects) for anthracenedione derivatives be resolved?

  • Methodological Answer : Perform dose-response profiling across multiple cell lines to distinguish structure-specific cytotoxicity (e.g., emodin analogs vs. 1,1'-iminobis derivatives) . Integrate metabolomics to identify redox-active metabolites responsible for off-target effects. Cross-validate findings with in silico models (e.g., molecular docking of quinone moieties with cytochrome P450 enzymes) .

Q. What strategies optimize the selectivity of anthracenedione derivatives for target proteins in neurodegenerative disease models?

  • Methodological Answer : Use 3D-QSAR to map steric and electronic requirements for blood-brain barrier penetration, guided by substituent polarity (e.g., dimethoxy groups reduce solubility but enhance lipophilicity) . Validate with SPR (surface plasmon resonance) assays to quantify binding affinity to amyloid-beta or tau proteins, referencing anthracenedione-protein interaction studies .

Q. How do regulatory frameworks (e.g., Canadian Environmental Protection Act) impact the synthesis and disposal of anthracenedione derivatives in academic labs?

  • Methodological Answer : Adopt green chemistry principles (e.g., solvent recycling, catalytic methods) to minimize waste of nitro- or chloro-substituted derivatives, which are classified as persistent pollutants under Section 5 of the Act . For disposal, use acidic hydrolysis (pH <2) to degrade aminoanthracenediones into non-toxic anthraquinones, followed by incineration .

Data-Driven Experimental Design

Q. What computational tools are recommended for predicting the aqueous solubility of novel anthracenedione analogs?

  • Methodological Answer : Apply the Yalkowsky equation (logS = 0.8 – logP – 0.01×(MP-25)), using melting point (MP) data from NIST and logP values from the CRC Handbook . Validate predictions with shake-flask experiments at physiological pH (7.4) and compare to experimental solubility thresholds for bioavailability .

Q. How can researchers address gaps in ecotoxicological data for aminoanthracenediones?

  • Methodological Answer : Conduct Daphnia magna acute toxicity assays (OECD 202) for derivatives lacking ecotoxicity profiles, prioritizing compounds with high logP (>3.5) due to bioaccumulation risks . Pair with QSAR-ECOSAR modeling to extrapolate toxicity across trophic levels, referencing regulatory submissions under TSCA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.